(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a pivaloylimino moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Introduction of the nitro group: Nitration of the benzo[d]thiazole core using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the pivaloylimino moiety: This involves the reaction of the nitro-substituted benzo[d]thiazole with pivaloyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving benzo[d]thiazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pivaloylimino moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A simpler analog without the nitro and pivaloylimino groups.
2-Aminobenzothiazole: Lacks the nitro and ester functionalities.
6-Nitrobenzo[d]thiazole: Contains the nitro group but lacks the pivaloylimino and ester groups.
Uniqueness
(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of both the nitro and pivaloylimino groups, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-5-24-13(20)9-18-11-7-6-10(19(22)23)8-12(11)25-15(18)17-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYTEXHRGNWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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